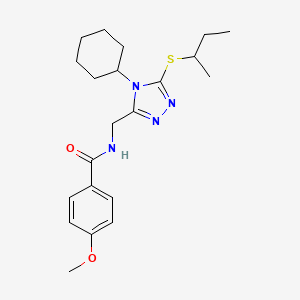

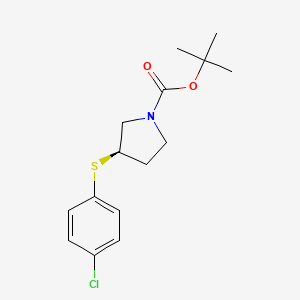

![molecular formula C12H22N2O2 B2822496 Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester CAS No. 1224161-30-1](/img/structure/B2822496.png)

Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester

Übersicht

Beschreibung

Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed to study the mechanism of action of various biological processes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers are investigating its potential as an anticancer agent due to its unique structure and interactions with cellular targets. Preclinical studies have shown promising results in inhibiting tumor growth .

- Neuroprotective Effects : Some studies suggest that tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate may protect neurons from oxidative stress and neurodegenerative conditions .

Organic Synthesis and Catalysis

- Chiral Ligands : The compound’s chiral nature makes it valuable in asymmetric synthesis. It can serve as a ligand in transition metal-catalyzed reactions, enabling enantioselective transformations .

- Ring-Opening Reactions : tert-Butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate participates in ring-opening reactions, leading to diverse functionalized products .

Materials Science and Polymer Chemistry

- Polymerization Initiators : tert-Butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate can act as a radical initiator in polymerization processes, contributing to the synthesis of novel polymers .

- Functional Coatings : Its reactivity allows for the creation of functional coatings with tailored properties, such as adhesion, hardness, and corrosion resistance .

Environmental Chemistry

- Catalytic Degradation : Researchers explore its potential in catalytic degradation of organic pollutants, contributing to environmental remediation .

- Green Chemistry : tert-Butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate aligns with green chemistry principles due to its low toxicity and potential applications in sustainable processes .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJANHDPMBVRLJ-BXKDBHETSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCCC1CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]12CCC[C@@H]1CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)